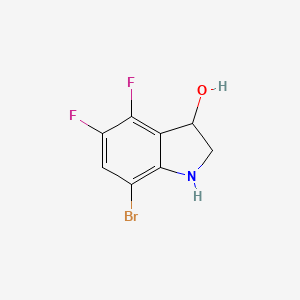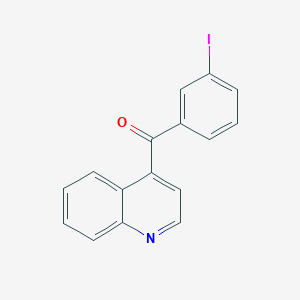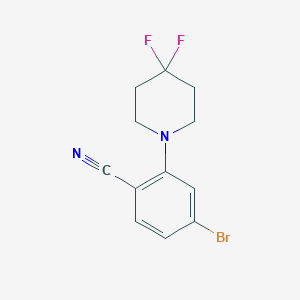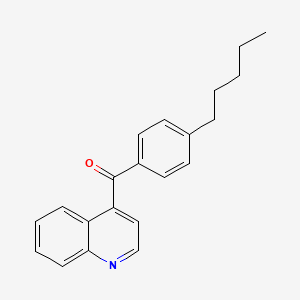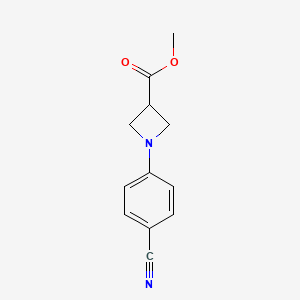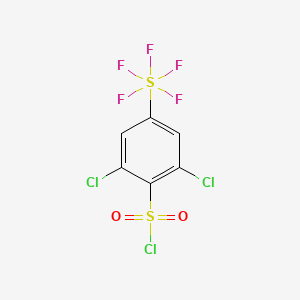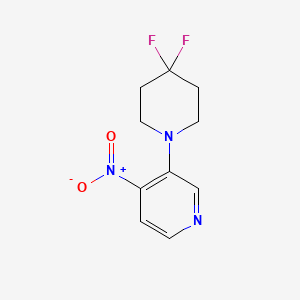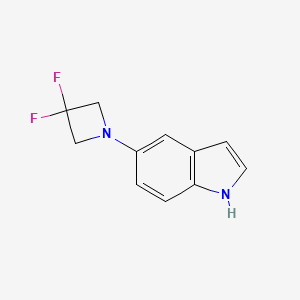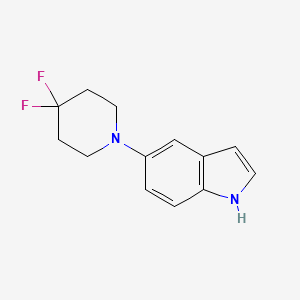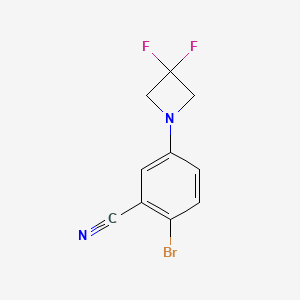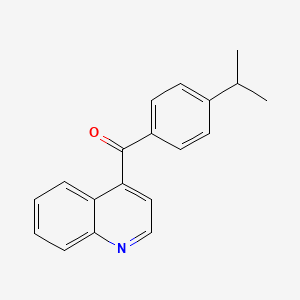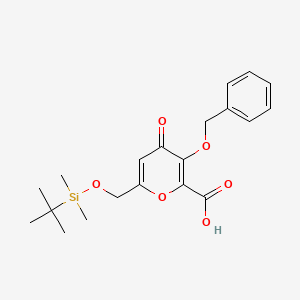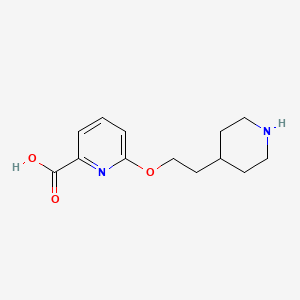
6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid
描述
6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid, also known as PEP, is a chemical compound that has been widely studied for its potential therapeutic applications. PEP belongs to the class of pyridine carboxylic acids, which are known for their diverse biological activities.
作用机制
6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid exerts its therapeutic effects by inhibiting the activity of specific enzymes in the brain. As mentioned earlier, 6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid inhibits the activity of acetylcholinesterase, which increases the levels of acetylcholine in the brain. 6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid also inhibits the activity of monoamine oxidase B, an enzyme that is responsible for the breakdown of dopamine. By inhibiting the activity of monoamine oxidase B, 6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid can increase the levels of dopamine in the brain.
生化和生理效应
6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid has been shown to have a number of biochemical and physiological effects. In addition to its effects on acetylcholinesterase and monoamine oxidase B, 6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. 6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid has also been shown to reduce oxidative stress, a process that is implicated in a number of neurodegenerative diseases.
实验室实验的优点和局限性
6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid has a number of advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid is also highly soluble in water, which makes it easy to administer to test subjects. However, there are also some limitations to using 6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid in lab experiments. One limitation is that 6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid has a relatively short half-life, which means that it may not remain in the body for very long. Another limitation is that 6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid has not yet been extensively tested in humans, so its safety and efficacy in humans is not yet well-established.
未来方向
There are a number of future directions for research on 6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid. One area of research is to further investigate its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is to investigate the safety and efficacy of 6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid in humans, which could lead to the development of new treatments for these diseases. Additionally, researchers could investigate the potential use of 6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid in other areas of medicine, such as cancer treatment or pain management.
科学研究应用
6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of Alzheimer's disease. 6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. By inhibiting the activity of acetylcholinesterase, 6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid can increase the levels of acetylcholine in the brain, which may improve cognitive function in Alzheimer's patients.
6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid has also been studied for its potential use in the treatment of Parkinson's disease. 6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid has been shown to increase the levels of dopamine, a neurotransmitter that is depleted in Parkinson's patients. By increasing the levels of dopamine, 6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid may improve motor function in Parkinson's patients.
属性
IUPAC Name |
6-(2-piperidin-4-ylethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-13(17)11-2-1-3-12(15-11)18-9-6-10-4-7-14-8-5-10/h1-3,10,14H,4-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNWHOSQZXHIQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



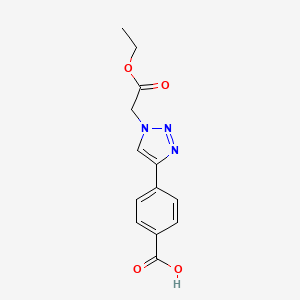
![2,8-Dibromoindolo[3,2-b]carbazole](/img/structure/B1406290.png)
